molecular formula C28H38NO7P B2476935 Fmoc-L-Pmab(tBu)2-OH CAS No. 1199612-89-9

Fmoc-L-Pmab(tBu)2-OH

Cat. No. B2476935
M. Wt: 531.586
InChI Key: AENLXSUZQOUSJS-UUOWRZLLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-L-Pmab(tBu)2-OH is a chemical compound that has gained attention in the scientific community for its potential applications in the field of medicinal chemistry. It is a peptide-based compound that has been synthesized using a variety of methods and has shown promising results in various scientific studies.

Scientific Research Applications

  • Peptide Synthesis Applications :

    • Fmoc-L-Pmab(tBu)2-OH and its variants are extensively used in peptide synthesis. For instance, Fmoc-β2hSer(tBu)-OH, a related derivative, was converted into another compound for use in solid-phase peptide synthesis (Patora-Komisarska, Podwysocka, & Seebach, 2011). Similarly, 3,5-difluorotyrosine-containing peptides incorporating Fmoc-F2Y(tBu)-OH have been synthesized for use in protein tyrosine phosphatase studies (Gopishetty et al., 2008).
  • Environmental Considerations in Peptide Synthesis :

    • The environmental impact of peptide synthesis methods involving Fmoc/tBu, including Fmoc-L-Pmab(tBu)2-OH, has been a topic of research. Efforts to use greener solvents in solid-phase peptide synthesis (SPPS) have been compiled and analyzed (Al Musaimi, de la Torre, & Albericio, 2020).
  • Advancements in Peptide Synthesis Techniques :

    • Innovative techniques in peptide synthesis using Fmoc-protected amino acids, like Fmoc-L-Pmab(tBu)2-OH, have been developed. For instance, the preparation of Fmoc-protected bis-amino acids for the synthesis of spiroligomers was reported (Xie et al., 2022).
  • Specific Applications in Synthesizing Complex Molecules :

    • Fmoc-L-Pmab(tBu)2-OH and its variants are used in synthesizing specific types of molecules. For example, the preparation of vitamin B6-conjugated peptides using standard Fmoc chemistry demonstrates the utility of these compounds in creating complex molecular structures (Zhu & Stein, 1994).
  • Methodological Improvements in Peptide Synthesis :

    • The development of new methods and reagents for peptide synthesis involving Fmoc-protected amino acids, including Fmoc-L-Pmab(tBu)2-OH, has been a key area of research. The use of cyanoacetamide-based oxime carbonates for introducing Fmoc groups with minimal dipeptide formation is one such example (Khattab, Subirós‐Funosas, El‐Faham, & Albericio, 2012).

properties

IUPAC Name

(2S,3R)-4-[bis[(2-methylpropan-2-yl)oxy]phosphoryl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H38NO7P/c1-18(17-37(33,35-27(2,3)4)36-28(5,6)7)24(25(30)31)29-26(32)34-16-23-21-14-10-8-12-19(21)20-13-9-11-15-22(20)23/h8-15,18,23-24H,16-17H2,1-7H3,(H,29,32)(H,30,31)/t18-,24-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AENLXSUZQOUSJS-UUOWRZLLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CP(=O)(OC(C)(C)C)OC(C)(C)C)C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CP(=O)(OC(C)(C)C)OC(C)(C)C)[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H38NO7P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

531.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-L-Pmab(tBu)2-OH

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